

Tenovin-1: A Dual-Mechanism Anticancer Agent Targeting Sirtuin-p53 and Autophagy Pathways

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Compound of Interest

Compound Name: Tenovin-1

Cat. No.: B1683892

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Executive Summary

Tenovin-1 is a potent small-molecule compound identified through cell-based screens for its ability to activate the p53 tumor suppressor pathway. Its mechanism of action in cancer cells is multifaceted, primarily revolving around the inhibition of NAD⁺-dependent deacetylases Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). This inhibition leads to the hyperacetylation and stabilization of p53, thereby restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis. Concurrently, and often independently of its effects on sirtuins and p53, **Tenovin-1** and its analogs disrupt cellular homeostasis by blocking autophagic flux. This is achieved by impairing lysosomal function, which prevents the degradation of autophagosomes and leads to the accumulation of cellular waste, ultimately triggering cell death. This technical guide provides an in-depth exploration of these core mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for the scientific community.

Introduction

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, orchestrating cell cycle arrest, apoptosis, and senescence to prevent malignant transformation. In many cancers where p53 is not mutated, its function is often suppressed by negative regulators, including the NAD⁺-dependent deacetylase SIRT1. SIRT1 deacetylates p53, promoting its degradation via the E3 ubiquitin ligase MDM2.^[1] Consequently, inhibiting SIRT1 has emerged as a promising therapeutic strategy to reactivate p53 in cancer cells.

Tenovin-1 was discovered as a small molecule that activates p53-dependent transcription.[2] Subsequent studies revealed that it directly inhibits the enzymatic activity of both SIRT1 and SIRT2.[2][3] More recently, a second critical mechanism has been elucidated: the blockage of autophagic flux, a key cellular recycling process that cancer cells often exploit to survive metabolic stress.[4] This dual-action profile makes **Tenovin-1** a compelling compound for cancer research and therapeutic development.

Core Mechanism 1: SIRT1/SIRT2 Inhibition and p53 Activation

The SIRT1-p53 Signaling Axis

SIRT1 and SIRT2 are Class III histone deacetylases that play crucial roles in cell metabolism, stress resistance, and longevity. A key substrate of SIRT1 is the p53 protein. Under normal conditions, SIRT1 deacetylates p53 at lysine 382 (K382), which destabilizes p53 and facilitates its MDM2-mediated ubiquitination and subsequent proteasomal degradation.[2] This action effectively keeps p53 levels in check.

Tenovin-1's Interruption of the Axis

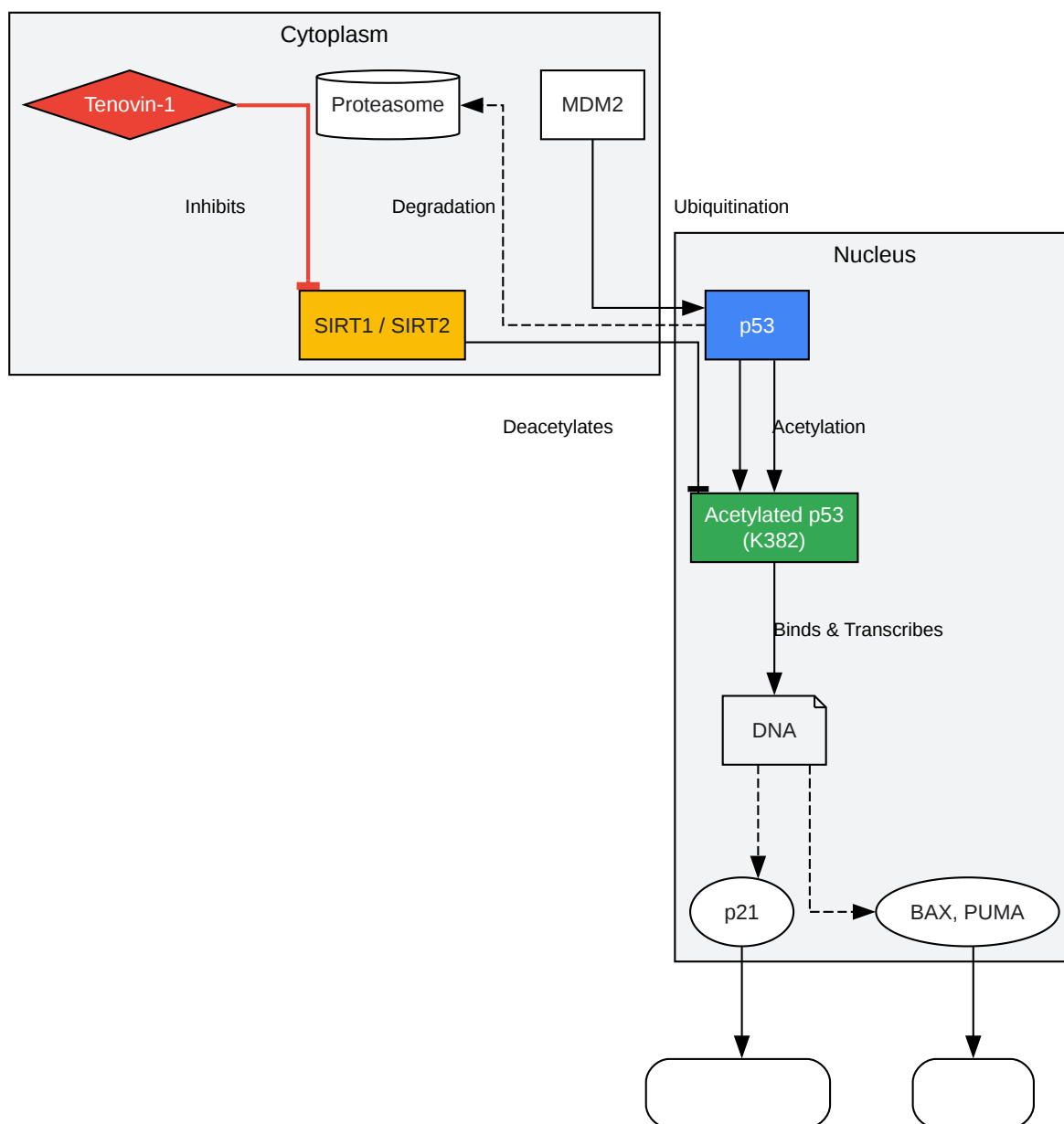
Tenovin-1 functions as a direct inhibitor of the deacetylase activity of SIRT1 and SIRT2.[2][5] By binding to these sirtuins, **Tenovin-1** prevents the deacetylation of p53. This results in the accumulation of acetylated p53 (Ac-p53) at K382, a post-translational modification that enhances p53's stability and its ability to bind to DNA.[2] Stabilized and activated p53 can then translocate to the nucleus and initiate the transcription of its target genes. Treatment with **Tenovin-1** has been shown to elevate p53 protein levels within hours, without altering p53 mRNA levels, confirming its role in post-translational stabilization.[2][3]

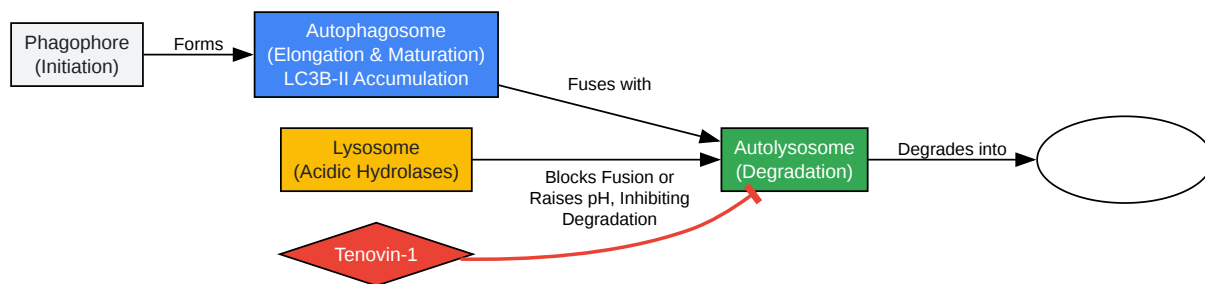
Downstream Effects of p53 Activation

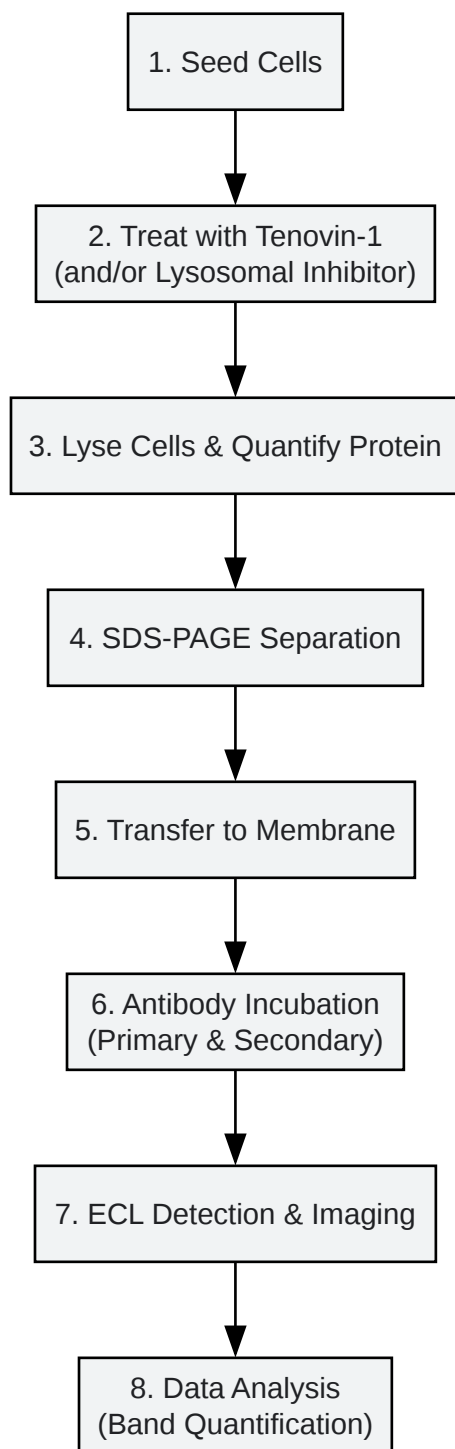
The activation of p53 by **Tenovin-1** triggers two primary tumor-suppressive outcomes:

- **Cell Cycle Arrest:** p53 upregulates the expression of p21 (CDKN1A), a potent cyclin-dependent kinase inhibitor that halts the cell cycle, preventing the proliferation of damaged cells.[2][3]

- Apoptosis: p53 induces the expression of pro-apoptotic proteins such as PUMA and BAX, which initiate the intrinsic mitochondrial apoptotic cascade, leading to programmed cell death.







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